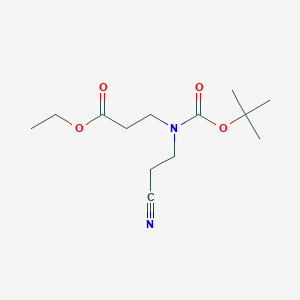

Ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propanoate

Description

Properties

IUPAC Name |

ethyl 3-[2-cyanoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O4/c1-5-18-11(16)7-10-15(9-6-8-14)12(17)19-13(2,3)4/h5-7,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLUMIJVNZJWQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN(CCC#N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis Overview

| Step | Reactants and Reagents | Reaction Conditions | Outcome / Notes |

|---|---|---|---|

| 1 | N-(tert-butoxycarbonyl)glycine ethyl ester + NaH | In dry N,N-dimethylformamide (DMF), cooled to 4 °C, 1 hour | Formation of the deprotonated amino ester intermediate |

| 2 | Addition of ethyl 3-chloropropanoate | Room temperature, 2 hours | N-alkylation with 3-chloropropanoate to form intermediate |

| 3 | Introduction of 2-cyanoethyl substituent (via alkylation with 2-bromoacetonitrile or equivalent) | Typically in DMF or similar polar aprotic solvent | Formation of the target compound with cyanoethyl group |

| 4 | Work-up and purification | Extraction with ethyl acetate, washing with water and brine, drying, and solvent removal under reduced pressure | Isolation of product as pale yellow oil or solid |

This sequence is supported by the synthesis of closely related compounds and analogs, where the BOC protection is maintained throughout the alkylation steps to prevent side reactions.

Specific Example from Literature

An example synthesis reported involves the following:

- Stage 1: N-(tert-butoxycarbonyl)glycine ethyl ester (2.03 g) dissolved in 10 mL DMF, cooled to 4 °C, treated with sodium hydride (264 mg), stirred for 1 hour to generate the nucleophilic species.

- Stage 2: Ethyl 3-chloropropionate (1.37 g) added dropwise, reaction warmed to room temperature, stirred for 2 hours until completion confirmed by TLC.

- Work-up: Quenched with saturated ammonium chloride, extracted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and solvent removed under vacuum.

- Yield: Approximately 90% of the desired intermediate, a pale yellow oily substance.

Subsequent alkylation with a cyanoethyl source (such as 2-bromoacetonitrile) under similar conditions yields the final product, this compound.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) | DMF preferred for strong base and alkylation steps |

| Temperature | 0–4 °C for deprotonation; room temperature for alkylation | Low temperature prevents side reactions and decomposition of BOC group |

| Base | Sodium hydride (NaH) or 4-methylmorpholine | NaH used for deprotonation; 4-methylmorpholine for acid chloride reactions |

| Reaction Time | 1 hour for deprotonation; 1–2 hours for alkylation | Monitored by TLC for completion |

| Work-up | Aqueous quench with ammonium chloride or sodium bicarbonate; extraction with ethyl acetate | Multiple washes to remove impurities |

| Purification | Flash chromatography on silica gel or recrystallization | Ensures removal of side products and unreacted materials |

Analytical Data Supporting Preparation

- Nuclear Magnetic Resonance (NMR): Characteristic signals include tert-butyl group singlet (~1.3 ppm), ethyl ester triplet (~1.2 ppm), methylene protons adjacent to nitrogen and ester groups (3.5–4.2 ppm), and cyanoethyl methylene signals.

- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight 270.32 g/mol (M+H)+ at m/z 271.

- Infrared (IR) Spectroscopy: Strong absorption bands for ester carbonyl (~1735 cm^-1), carbamate carbonyl (~1690 cm^-1), and nitrile (~2250 cm^-1).

These data confirm the successful synthesis and purity of this compound.

Summary Table of Preparation Methods

| Method Aspect | Description |

|---|---|

| Starting Material | N-(tert-butoxycarbonyl)glycine ethyl ester or related BOC-protected amino ester |

| Key Reagents | Sodium hydride, ethyl 3-chloropropionate, 2-bromoacetonitrile (or similar cyanoethyl source) |

| Solvent | DMF primarily, sometimes dichloromethane |

| Temperature Range | 0–4 °C for base addition; room temperature for alkylation |

| Reaction Duration | 1 hour for base deprotonation; 1–2 hours for alkylation |

| Work-up | Aqueous quench, extraction with ethyl acetate, washing, drying, solvent removal |

| Purification | Silica gel chromatography or recrystallization |

| Typical Yield | Around 60–90% depending on step and conditions |

| Analytical Confirmation | NMR, MS, IR spectroscopy consistent with target structure |

Research Findings and Considerations

- The use of sodium hydride in DMF at low temperature is critical to generate the nucleophilic species without decomposing the BOC group.

- Alkylation with ethyl 3-chloropropionate proceeds efficiently at room temperature, enabling good yields.

- Introduction of the cyanoethyl group requires careful control to avoid side reactions such as over-alkylation or deprotection.

- Purification steps are essential to isolate the pure compound due to the presence of closely related by-products.

- The described methods are reproducible and scalable for laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propanoate undergoes various chemical reactions, including:

- **

Biological Activity

Ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propanoate, with the CAS number 266353-22-4, is a compound that has garnered attention in organic synthesis and medicinal chemistry. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data to provide a comprehensive overview.

Basic Information

- Molecular Formula : C13H22N2O4

- Molecular Weight : 270.33 g/mol

- Boiling Point : 389.4 ± 35.0 °C

- Density : 1.1 ± 0.1 g/cm³

- Flash Point : 189.3 ± 25.9 °C

- Appearance : Liquid

Storage and Safety

This compound should be stored at room temperature and handled with care to avoid skin contact or inhalation of vapors due to potential toxicity risks .

The biological activity of this compound primarily stems from its role as an intermediate in organic synthesis, particularly in the development of pharmaceuticals. Its structure allows for modifications that can enhance biological interactions, making it a valuable compound in drug design.

Pharmacological Studies

Research indicates that derivatives of compounds similar to this compound exhibit significant pharmacological activities:

- Antitumor Activity : Compounds with similar structural motifs have shown inhibitory effects against various cancer cell lines, including MCF-7 and MDA-MB-231, suggesting potential applications in cancer therapy .

- Anti-inflammatory Effects : Some studies have reported that related compounds can inhibit the production of inflammatory cytokines, indicating a possible role in treating inflammatory diseases .

Case Study 1: Antitumor Efficacy

A study investigating the antitumor properties of pyrazole derivatives found that specific modifications led to enhanced cytotoxic effects against breast cancer cell lines. The combination of these derivatives with established chemotherapeutics like doxorubicin resulted in synergistic effects, highlighting the potential for this compound derivatives in combination therapies .

Case Study 2: Anti-inflammatory Activity

In another investigation, a related compound demonstrated significant anti-inflammatory activity by reducing nitric oxide and TNF-α levels in vitro. This suggests that this compound could be explored for its anti-inflammatory properties as well .

Research Findings Summary Table

Scientific Research Applications

Synthesis Pathways

Ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propanoate is primarily synthesized as an intermediate in organic synthesis. The compound can be produced through various methods that involve the reaction of tert-butoxycarbonyl (Boc) protected amines with cyanoethyl derivatives, followed by esterification processes to yield the final product.

Organic Synthesis Intermediate

One of the primary applications of this compound is as an intermediate in the synthesis of other organic compounds. Its structure allows for further functionalization, making it a versatile building block in organic chemistry .

Medicinal Chemistry

The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its cyanoethyl group can be utilized to introduce bioactive functionalities into drug candidates, enhancing their therapeutic profiles .

Peptide Synthesis

This compound can also be employed in peptide synthesis. The Boc protecting group is commonly used to protect amino groups during peptide coupling reactions, facilitating the assembly of complex peptide structures .

Case Study 1: Synthesis of Bioactive Compounds

In a study focused on synthesizing novel bioactive compounds, researchers utilized this compound as a key intermediate. The study demonstrated how derivatives of this compound could lead to the development of new pharmacological agents with enhanced efficacy against specific targets .

Case Study 2: Development of Anticancer Agents

Another research initiative explored the use of this compound in developing anticancer agents. By modifying the cyanoethyl group, researchers were able to create analogs that exhibited significant cytotoxicity against cancer cell lines, showcasing its potential in cancer therapeutics .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as an intermediate for synthesizing various organic compounds |

| Medicinal Chemistry | Potential use in developing pharmaceuticals with enhanced bioactivity |

| Peptide Synthesis | Employed in protecting amino groups during peptide coupling reactions |

| Anticancer Research | Modification leads to analogs with cytotoxic properties against cancer cells |

Comparison with Similar Compounds

(a) Ethyl 3-(Allylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate (CAS 917883-41-1)

- Molecular Formula: C₁₃H₂₃NO₄S.

- Key Differences: Replaces the cyanoethyl group with an allylsulfanyl (-S-CH₂CH=CH₂) moiety.

- Applications include thiol-ene click chemistry .

(b) tert-Butyl 3-(2-((tert-Butoxycarbonyl)Amino)Ethoxy)Propanoate (CAS 145119-18-2)

- Molecular Formula: C₁₃H₂₅NO₅.

- Key Differences: Contains an ether linkage instead of the cyanoethyl-amino group.

- Implications : Enhanced solubility in polar solvents due to the ether group. Used in polymer chemistry for hydrophilic modifications .

Functional Analogues in Medicinal Chemistry

(a) Ethyl 3-[(5-Chloropyridine-2-yl)Amino]-2-Methyl-3-Oxopropanoate

(b) Methyl 3-{3-[({2-[(tert-Butoxycarbonyl)Amino]Ethyl}Imino)Methyl]-4-Hydroxyphenyl}Propanoate

- Key Differences: Incorporates a hydroxyphenyl-iminomethyl group, enabling metal chelation.

- Applications : Used in metalloproteinase inhibitor synthesis .

Performance Comparison Table

Critical Analysis of Differences

- Reactivity: The cyanoethyl group in the target compound enhances electrophilicity, facilitating nucleophilic substitutions, whereas allylsulfanyl or chloropyridine groups promote distinct reactivity (e.g., radical or aromatic interactions) .

- Biological Activity: Pyridine- or quinoline-containing derivatives () show targeted anticancer effects, while the target compound’s Boc group is more suited for temporary protection in synthesis .

- Stability : IR3535 () exhibits superior hydrolytic stability due to its acetyl-butyl structure, contrasting with the Boc group’s acid-labile nature .

Q & A

What are the optimal reaction conditions for introducing the tert-butoxycarbonyl (Boc) group during synthesis?

Level: Basic

Methodological Answer:

The Boc group is typically introduced using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred under anhydrous conditions at 0–25°C. Reaction progress is monitored via thin-layer chromatography (TLC), and purification involves aqueous workup followed by column chromatography .

How can nuclear magnetic resonance (NMR) spectroscopy confirm the structural integrity of this compound?

Level: Basic

Methodological Answer:

¹H and ¹³C NMR are critical for verifying the Boc-protected amine, cyanoethyl group, and ester functionalities. Key signals include:

- Boc group : A singlet at ~1.4 ppm (¹H) for the tert-butyl protons and a carbonyl signal at ~155 ppm (¹³C).

- Cyanoethyl group : A triplet near 2.5–3.0 ppm (¹H) for the methylene protons adjacent to the nitrile.

- Ester moiety : A quartet at ~4.1 ppm (¹H) for the ethyl group and a carbonyl signal at ~170 ppm (¹³C). Discrepancies in splitting patterns or unexpected peaks may indicate incomplete protection or side reactions .

What strategies minimize competing pathways during the alkylation of the cyanoethyl group?

Level: Advanced

Methodological Answer:

Competing pathways (e.g., over-alkylation or nitrile hydrolysis) are mitigated by:

- Controlled stoichiometry : Use a slight excess (1.1–1.3 equiv) of alkylating agent.

- Low temperatures : Conduct reactions at 0–5°C to reduce side reactions.

- Protecting group compatibility : Ensure the Boc group remains stable under alkylation conditions (e.g., avoid strong acids). Post-reaction quenching with aqueous ammonium chloride helps isolate the product .

How does solvent polarity influence the reaction kinetics of nucleophilic substitutions involving this compound?

Level: Advanced

Methodological Answer:

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity by stabilizing transition states, accelerating substitutions. Conversely, non-polar solvents (e.g., toluene) may slow reactions but improve selectivity. Kinetic studies using UV-Vis spectroscopy or in situ IR can track progress, with rate constants (k) correlating with solvent dielectric constants (ε). For example, DMF (ε ≈ 37) accelerates SN2 reactions compared to THF (ε ≈ 7.5) .

What purification techniques are optimal for intermediates in multi-step syntheses?

Level: Advanced

Methodological Answer:

- Liquid-liquid extraction : Removes unreacted starting materials (e.g., Boc-Cl) using ethyl acetate/water.

- Column chromatography : Silica gel with hexane/ethyl acetate gradients (e.g., 10–30% EtOAc) resolves Boc-protected intermediates.

- Recrystallization : For final products, use solvents like hexane/EtOAc to improve crystallinity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

How can stability studies under varying pH conditions inform storage protocols?

Level: Advanced

Methodological Answer:

Stability is assessed by:

- pH-rate profiling : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C. Sample aliquots are analyzed via HPLC to track degradation (e.g., Boc deprotection at pH < 3).

- Light sensitivity : UV-visible spectroscopy identifies photodegradation products.

Recommended storage: –20°C in amber vials under inert atmosphere, with desiccants to prevent hydrolysis .

What mechanistic insights explain the selectivity of Boc deprotection under acidic conditions?

Level: Advanced

Methodological Answer:

Boc deprotection occurs via acid-catalyzed cleavage of the carbamate. Trifluoroacetic acid (TFA) in DCM (20–50% v/v) protonates the carbonyl oxygen, forming a carbocation intermediate. The tert-butyl group stabilizes this intermediate, ensuring selective cleavage over ester or nitrile groups. Kinetic studies using ¹H NMR show pseudo-first-order behavior, with rate constants (k) dependent on acid strength and temperature .

How can conflicting mass spectrometry (MS) data be resolved during characterization?

Level: Advanced

Methodological Answer:

- High-resolution MS (HRMS) : Resolves isotopic patterns and confirms the molecular formula (e.g., C₁₂H₂₁N₃O₄ requires m/z 283.1528 [M+H]⁺).

- Tandem MS/MS : Fragmentation patterns should include loss of the Boc group (Δm/z = 100) and ethyl ester (Δm/z = 46).

- Cross-validation : Compare with NMR and IR data (e.g., nitrile stretch at ~2250 cm⁻¹) to rule out impurities .

What role does this compound play in peptide mimetic synthesis?

Level: Advanced

Methodological Answer:

The Boc-protected amine serves as a transient masking group during solid-phase peptide synthesis (SPPS). The cyanoethyl group enhances solubility in DMF, facilitating coupling reactions. Post-incorporation, TFA deprotection yields the free amine for subsequent elongation. Comparative studies show >90% coupling efficiency when using HOBt/DIC activation .

How are computational methods used to predict reactivity in derivatization reactions?

Level: Advanced

Methodological Answer:

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for reactions like ester hydrolysis or nitrile hydration. Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites. For example, the Boc group’s carbonyl carbon shows high electrophilicity (≈ –30 kcal/mol), guiding reagent selection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.